Cas no 1806299-78-4 (2,5-Dichloro-4-phenylpyridine)
2,5-Dichloro-4-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,5-Dichloro-4-phenylpyridine
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- Inchi: 1S/C11H7Cl2N/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H
- InChI Key: HEHLIOGKOBYDBN-UHFFFAOYSA-N
- SMILES: ClC1C=NC(=CC=1C1C=CC=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- XLogP3: 4.1
- Topological Polar Surface Area: 12.9
2,5-Dichloro-4-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007155-250mg |
2,5-Dichloro-4-phenylpyridine |
1806299-78-4 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
| Alichem | A029007155-500mg |
2,5-Dichloro-4-phenylpyridine |
1806299-78-4 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029007155-1g |
2,5-Dichloro-4-phenylpyridine |
1806299-78-4 | 95% | 1g |
$3,010.80 | 2022-03-31 |
2,5-Dichloro-4-phenylpyridine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2,5-Dichloro-4-phenylpyridine
Professional Introduction to 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4)
2,5-Dichloro-4-phenylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1806299-78-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of chlorine substituents at the 2- and 5-positions, along with a phenyl group at the 4-position, imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for the development of novel therapeutic agents.
The structural motif of 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) positions it as a promising intermediate in synthetic chemistry. The chlorine atoms at the 2- and 5-positions enhance its reactivity, allowing for further functionalization through various chemical transformations such as nucleophilic substitution, cross-coupling reactions, and metal-catalyzed coupling processes. These attributes make it an attractive building block for constructing more complex molecules with tailored pharmacological properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The phenylpyridine core is particularly noteworthy due to its presence in several clinically approved drugs that exhibit activities ranging from antiviral to anticancer effects. The introduction of electron-withdrawing groups such as chlorine atoms can modulate the electronic properties of the pyridine ring, influencing both its binding affinity to biological targets and its metabolic stability. This has led to extensive studies aimed at optimizing the structure-activity relationships (SAR) of such derivatives.
One of the most compelling areas of research involving 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) is its application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways and are frequently dysregulated in various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The chlorinated phenylpyridine scaffold offers a privileged structure that can interact with the ATP-binding pockets of kinases, thereby inhibiting their activity.
Recent studies have demonstrated that derivatives of 2,5-Dichloro-4-phenylpyridine exhibit inhibitory effects on several kinases, including Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. For instance, modifications to the chlorine substituents or the phenyl ring have been shown to enhance binding affinity and selectivity towards particular kinase targets. These findings highlight the compound's potential as a lead molecule for drug discovery programs targeting inflammatory and immunological disorders.
Another area where 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) has shown promise is in the development of antiviral agents. The ability of pyridine derivatives to interfere with viral replication mechanisms has been explored extensively. The chlorinated phenylpyridine core can be modified to target specific viral enzymes or host factors involved in viral entry or replication. For example, studies have indicated that certain derivatives exhibit inhibitory activity against viruses such as hepatitis C and influenza by disrupting essential viral pathways.
The synthesis of 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) typically involves multi-step organic reactions starting from readily available precursors such as 4-bromopyridine or 4-chloropyridine. Common synthetic routes include halogenation reactions to introduce the chlorine atoms at the desired positions, followed by Suzuki or Buchwald-Hartwig coupling reactions to attach the phenyl group. These synthetic strategies leverage transition metal catalysis to achieve high regioselectivity and yield, ensuring that the final product is obtained in a pure form suitable for further pharmacological evaluation.
In conclusion, 2,5-Dichloro-4-phenylpyridine (CAS No. 1806299-78-4) represents a versatile and pharmacologically relevant compound with significant potential in drug discovery and development. Its unique structural features make it an excellent scaffold for designing molecules with targeted biological activities. As research continues to uncover new therapeutic applications for pyridine derivatives, compounds like this are likely to play an increasingly important role in addressing unmet medical needs across various disease areas.
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